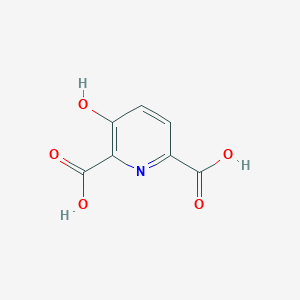

3-Hydroxypyridine-2,6-dicarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

71502-30-2 |

|---|---|

Molecular Formula |

C7H5NO5 |

Molecular Weight |

183.12 g/mol |

IUPAC Name |

3-hydroxypyridine-2,6-dicarboxylic acid |

InChI |

InChI=1S/C7H5NO5/c9-4-2-1-3(6(10)11)8-5(4)7(12)13/h1-2,9H,(H,10,11)(H,12,13) |

InChI Key |

RQXYTYCPWGTGHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxypyridine 2,6 Dicarboxylic Acid and Analogues

Direct Synthetic Routes

Direct synthetic routes to 3-hydroxypyridine-2,6-dicarboxylic acid focus on the introduction of the hydroxyl and carboxylic acid functionalities onto a pre-existing pyridine (B92270) ring. These methods can be broadly categorized into approaches from pyridine precursors and multi-step synthesis.

Approaches from Pyridine Precursors

The synthesis of this compound can be envisioned to start from various substituted pyridine precursors. While a definitive, optimized industrial process is not widely documented, plausible routes can be extrapolated from known pyridine chemistry.

One potential precursor is 3-hydroxy-2,6-lutidine. The methyl groups at the 2 and 6 positions can be oxidized to carboxylic acids. This transformation is a common strategy in pyridine chemistry. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or nitric acid are typically employed for this purpose. The reaction would likely proceed under heating in an aqueous medium.

Another viable starting material could be 2,6-diiodo-3-hydroxypyridine. The iodine atoms can be converted to carboxylic acid groups through a two-step process involving metal-halogen exchange followed by carboxylation with carbon dioxide. Alternatively, palladium-catalyzed carbonylation reactions could be employed.

A similar strategy could be applied to 2,6-bis(hydroxymethyl)-3-hydroxypyridine. The primary alcohol groups can be oxidized to carboxylic acids using a variety of oxidizing agents, such as potassium permanganate or Jones reagent (CrO₃/H₂SO₄). This approach offers the advantage of milder reaction conditions compared to the oxidation of methyl groups.

A simplified two-step synthesis has been described for a related compound, 3,6-dihydroxypicolinic acid, starting from 3-hydroxypicolinic acid via an Elbs oxidation. This suggests that a similar hydroxylation and carboxylation strategy could potentially be adapted for the synthesis of this compound from a suitable hydroxypyridine monocarboxylic acid precursor.

| Starting Material | Reagents and Conditions | Product | Notes |

| 3-Hydroxy-2,6-lutidine | 1. KMnO₄, H₂O, Heat2. H₃O⁺ | This compound | Oxidation of methyl groups. |

| 2,6-Diiodo-3-hydroxypyridine | 1. n-BuLi, THF, -78 °C2. CO₂3. H₃O⁺ | This compound | Metal-halogen exchange followed by carboxylation. |

| 2,6-Bis(hydroxymethyl)-3-hydroxypyridine | 1. KMnO₄, H₂O, Heat2. H₃O⁺ | This compound | Oxidation of primary alcohols. |

| 3-Hydroxypyridine-2-carboxylic acid | 1. Carboxylation agent2. H₃O⁺ | This compound | Introduction of the second carboxylic acid group. |

Multi-step Organic Synthesis

Multi-step organic synthesis provides a more versatile approach to constructing the this compound scaffold, allowing for greater control over the placement of substituents. These synthetic sequences often involve the construction of the pyridine ring itself from acyclic precursors.

One potential strategy involves the condensation of a β-ketoester with an enamine, followed by cyclization and aromatization to form the pyridine ring. The starting materials can be chosen to already contain the necessary functionalities or precursors to the hydroxyl and carboxylic acid groups. For instance, a derivative of acetonedicarboxylic acid could be condensed with an appropriate nitrogen-containing compound.

Another approach could involve a Diels-Alder reaction between an oxazole (B20620) and a dienophile, followed by aromatization. The substituents on the oxazole and dienophile would be selected to yield the desired this compound skeleton after the cycloaddition and subsequent transformations.

Derivatization Strategies

Derivatization of this compound at its carboxylic acid and hydroxyl functional groups allows for the synthesis of a diverse range of analogues with modified physicochemical properties and biological activities.

Esterification and Amidation

The two carboxylic acid groups of this compound can be readily converted to esters and amides.

Esterification can be achieved through Fischer esterification, which involves reacting the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions. Alternatively, esterification can be performed under milder conditions using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for the synthesis of esters with sensitive functional groups. The synthesis of pyridine-2,6-dicarboxylic acid esters has also been accomplished by first converting the dicarboxylic acid to the corresponding diacyl chloride, followed by reaction with an alcohol.

Amidation can be carried out by first activating the carboxylic acid groups, for example, by converting them to acyl chlorides using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chlorides can then be reacted with a primary or secondary amine to form the corresponding diamide. Direct amidation of the dicarboxylic acid with an amine can also be achieved using coupling agents such as HBTU in the presence of a base. Boronic acid catalysts have also been shown to be effective for the direct amidation of aromatic carboxylic acids.

| Reaction | Reagents and Conditions | Product |

| Esterification | R-OH, H₂SO₄, Reflux | 3-Hydroxypyridine-2,6-dicarboxylate ester |

| Esterification | R-OH, DCC, DMAP, CH₂Cl₂ | 3-Hydroxypyridine-2,6-dicarboxylate ester |

| Amidation | 1. SOCl₂, Reflux2. R₂NH, Base | 3-Hydroxypyridine-2,6-dicarboxamide |

| Amidation | R₂NH, HBTU, Base, DMF | 3-Hydroxypyridine-2,6-dicarboxamide |

Halogenation and Other Substitutions

The pyridine ring of this compound is susceptible to electrophilic substitution reactions, such as halogenation. The directing effects of the hydroxyl and carboxylic acid groups will influence the position of substitution. The hydroxyl group is an activating, ortho-, para-directing group, while the carboxylic acid groups are deactivating, meta-directing groups.

Halogenation can be achieved using various halogenating agents. For example, bromination can be carried out using N-bromosuccinimide (NBS). The regioselectivity of the reaction will depend on the reaction conditions. Given the electronic nature of the substituents, electrophilic attack is most likely to occur at the C-4 or C-5 position of the pyridine ring. Decarboxylative halogenation, where a carboxylic acid group is replaced by a halogen, is another possibility under certain conditions.

Other substitution reactions, such as nitration or sulfonation, could also be envisioned, although the harsh conditions often required for these reactions might lead to degradation of the starting material.

Formation of Functionalized Derivatives for Specific Applications

The functional groups of this compound can be further modified to create derivatives for specific applications. For example, the hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. These modifications can alter the solubility, lipophilicity, and biological activity of the molecule.

The carboxylic acid groups can be used as handles for the attachment of other molecules, such as polymers, biomolecules, or fluorescent tags. This allows for the creation of functional materials, bioconjugates, and probes for biological imaging. For instance, the dicarboxylic acid can be used as a monomer in polymerization reactions to create novel polymers with interesting properties.

The ability to synthesize a wide variety of derivatives from this compound makes it a valuable scaffold for the development of new compounds with applications in fields ranging from medicine to materials science.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of complex molecules to minimize environmental impact. In the context of pyridine-dicarboxylic acids, this often involves the use of environmentally benign solvents like water, milder reaction conditions, and improved atom economy.

One notable example is the simplified two-step synthesis of 3,6-dihydroxypicolinic acid, an analogue of the target compound. This method utilizes water as the solvent, a key aspect of green chemistry. The process begins with an Elbs oxidation of 3-hydroxypicolinic acid. nih.gov The reaction is carried out in an aqueous solution of potassium hydroxide (B78521) with potassium peroxydisulfate (B1198043) at room temperature. nih.gov This step yields an intermediate sulfate (B86663) ester, which precipitates from the reaction mixture. nih.gov The subsequent hydrolysis of this intermediate under acidic conditions produces 3,6-dihydroxypicolinic acid. nih.gov The use of water as the primary solvent significantly reduces the environmental footprint of the synthesis compared to methods relying on organic solvents.

| Green Synthesis Approach for a this compound Analogue | |

| Starting Material | 3-Hydroxypicolinic acid |

| Reagents | Potassium hydroxide, Potassium peroxydisulfate |

| Solvent | Water |

| Key Intermediate | Dipotassium (B57713) 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate |

| Final Product | 3,6-Dihydroxypicolinic acid |

| Green Chemistry Principle | Use of a benign solvent (water) |

Catalytic Methods in Synthesis of this compound Derivatives

Catalytic methods offer significant advantages in chemical synthesis, including increased efficiency, milder reaction conditions, and the ability to generate diverse molecular structures. For the synthesis of derivatives of pyridine-2,6-dicarboxylic acid, several catalytic approaches have been developed.

A one-pot method for synthesizing 4-substituted-pyridine-2,6-dicarboxylic acid derivatives has been established. nii.ac.jp This approach utilizes a pyrrolidine-acetic acid catalyst to facilitate the reaction between pyruvates and aldehydes, forming dihydropyran derivatives. nii.ac.jp These intermediates then react with ammonium (B1175870) acetate (B1210297) under mild conditions to yield the desired pyridine derivatives. nii.ac.jp This method is noted for its high atom economy and mild reaction conditions. oist.jp

Another innovative approach involves a base-catalyzed, three-component reaction to produce highly decorated pyridine derivatives. organic-chemistry.org This metal-free method reacts ynals, isocyanates, amines, and alcohols, offering a versatile route to functionalized pyridines with high regioselectivity. organic-chemistry.org The use of an organic base as a catalyst makes this an environmentally benign and cost-effective process. organic-chemistry.org

| Catalytic Methods for Pyridine-2,6-dicarboxylic Acid Derivatives | |||

| Method | Catalyst | Reactants | Products |

| One-Pot Synthesis | Pyrrolidine-acetic acid | Pyruvates, Aldehydes, Ammonium acetate | 4-Substituted-pyridine-2,6-dicarboxylic acid derivatives |

| Three-Component Reaction | Organic Base (DIPEA) | Ynals, Isocyanates, Amines, Alcohols | 2,3,6-Substituted pyridines |

Advanced Structural Elucidation and Characterization of 3 Hydroxypyridine 2,6 Dicarboxylic Acid

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide invaluable information on bond lengths, bond angles, and intermolecular interactions of 3-Hydroxypyridine-2,6-dicarboxylic acid in its solid state.

Single-Crystal X-ray Diffraction AnalysisA single-crystal X-ray diffraction study would be the most powerful method to unambiguously determine the molecular structure of this compound. This analysis would yield precise atomic coordinates, allowing for the creation of a detailed 3D model of the molecule. Key information, such as the planarity of the pyridine (B92270) ring, the conformations of the two carboxylic acid groups, and the presence of intramolecular hydrogen bonding between the hydroxyl group and an adjacent carboxyl group, would be elucidated.

However, a search of crystallographic databases and the scientific literature did not yield any published single-crystal X-ray diffraction data. Therefore, a data table of its crystallographic parameters cannot be provided. A hypothetical data table would typically include the following:

| Parameter | Value |

| Chemical Formula | C₇H₅NO₅ |

| Formula Weight | 183.12 g/mol |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions (a, b, c) | Not Available |

| Unit Cell Angles (α, β, γ) | Not Available |

| Volume (V) | Not Available |

| Density (calculated) | Not Available |

Powder X-ray Diffraction for Polymorph CharacterizationPowder X-ray Diffraction (PXRD) is a crucial technique for analyzing the bulk crystalline properties of a compound and identifying different crystalline forms, or polymorphs. Each polymorph of a compound produces a unique diffraction pattern, which serves as a fingerprint for that specific solid-state form.

No studies detailing the powder X-ray diffraction analysis or discussing the potential polymorphism of this compound were found. Consequently, no PXRD patterns or data on different polymorphs can be presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the structure of a molecule in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), and their connectivity.

¹H NMR Spectroscopic Analysis¹H NMR spectroscopy would reveal the number of distinct proton environments in the this compound molecule. For this compound, one would expect to see signals for the two aromatic protons on the pyridine ring and exchangeable protons from the hydroxyl and two carboxylic acid groups. The chemical shifts (δ) would indicate their electronic environment, and coupling constants (J) would reveal their spatial relationship to neighboring protons.

Specific, experimentally determined ¹H NMR data for this compound is not available in the reviewed literature. A representative data table would look as follows:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | Not Available | Not Available | Not Available |

| H-5 | Not Available | Not Available | Not Available |

| 3-OH | Not Available | Not Available | Not Available |

| 2-COOH | Not Available | Not Available | Not Available |

| 6-COOH | Not Available | Not Available | Not Available |

¹³C NMR Spectroscopic Analysis¹³C NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals would be expected: five for the pyridine ring carbons and two for the carboxyl carbons. The chemical shifts of these signals are indicative of their hybridization and chemical environment.

Published ¹³C NMR spectra or a list of chemical shifts for this specific compound could not be located. A typical data table for these findings would be formatted as:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | Not Available |

| C-3 | Not Available |

| C-4 | Not Available |

| C-5 | Not Available |

| C-6 | Not Available |

| 2-COOH | Not Available |

| 6-COOH | Not Available |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)Two-dimensional (2D) NMR techniques are used to establish the connectivity between atoms within a molecule, which is essential for unambiguous assignment of ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, confirming the relationship between the H-4 and H-5 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

As no primary NMR data was found, no analysis or data from 2D NMR experiments can be reported.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of this compound, as well as for probing its structure through controlled fragmentation.

Electrospray ionization is a soft ionization technique ideal for analyzing polar molecules like this compound, which contains multiple ionizable functional groups. Depending on the polarity of the applied voltage, the molecule can be readily observed in either positive or negative ion mode.

In positive ion mode , the molecule is expected to protonate, primarily on the pyridine nitrogen atom, to yield the pseudomolecular ion [M+H]⁺. Given the molecular formula C₇H₅NO₅, the expected mass-to-charge ratio (m/z) for this ion would be approximately 184.03.

In negative ion mode , deprotonation of one of the acidic carboxylic acid protons is the most favorable process, resulting in the [M-H]⁻ ion at an approximate m/z of 182.01. Under certain conditions, a doubly charged ion [M-2H]²⁻ may also be observed at a lower m/z value.

Collision-induced dissociation (CID) of the parent ions reveals characteristic fragmentation patterns. Key neutral losses include the elimination of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da) from the carboxylic acid groups. The sequential loss of two CO₂ molecules is a distinctive feature of dicarboxylic acids.

Table 1: Expected ESI-MS Ions for this compound

| Ion Type | Formula | Approximate m/z | Description |

| Pseudomolecular Ion (Positive) | [C₇H₆NO₅]⁺ | 184.03 | Protonated parent molecule |

| Pseudomolecular Ion (Negative) | [C₇H₄NO₅]⁻ | 182.01 | Deprotonated parent molecule |

| Fragment Ion | [C₇H₄NO₄]⁺ | 166.02 | Loss of H₂O from [M+H]⁺ |

| Fragment Ion | [C₆H₆NO₃]⁺ | 140.03 | Loss of CO₂ from [M+H]⁺ |

| Fragment Ion | [C₆H₄NO₃]⁻ | 138.02 | Loss of CO₂ from [M-H]⁻ |

HRMS provides the high mass accuracy required to confirm the elemental composition of this compound and its fragments. By measuring the m/z to four or more decimal places, the exact mass can be determined, which allows for the unambiguous assignment of a molecular formula. This technique is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

For this compound (C₇H₅NO₅), the calculated monoisotopic mass is 183.01677 Da. An experimental HRMS measurement matching this value would provide strong evidence for the compound's identity.

Table 2: Calculated Exact Masses for HRMS Analysis

| Ion Formula | Description | Calculated Exact Mass (Da) |

| C₇H₅NO₅ | Neutral Molecule | 183.01677 |

| C₇H₆NO₅⁺ | [M+H]⁺ Ion | 184.02405 |

| C₇H₄NO₅⁻ | [M-H]⁻ Ion | 182.00949 |

| C₆H₄NO₃⁻ | [M-H-CO₂]⁻ Ion | 138.01966 |

Vibrational Spectroscopy

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key functional groups. Based on analyses of related compounds like pyridine-2,6-dicarboxylic acid, the following characteristic peaks are expected researchgate.net:

O-H Stretching: A very broad and strong absorption band is anticipated in the 3200–2500 cm⁻¹ region. This breadth is due to the hydrogen-bonded O-H groups of the two carboxylic acids. The phenolic O-H stretch from the hydroxyl group at the C3 position is also expected in this region, likely around 3400-3200 cm⁻¹.

Aromatic C-H Stretching: Weaker absorptions corresponding to the C-H bonds on the pyridine ring typically appear just above 3000 cm⁻¹ (e.g., 3090–3050 cm⁻¹).

C=O Stretching: A strong, sharp absorption band between 1720 and 1680 cm⁻¹ is characteristic of the carbonyl (C=O) group in the carboxylic acids researchgate.net. The exact position can be influenced by intramolecular hydrogen bonding with the adjacent hydroxyl group.

C=C and C=N Ring Stretching: The pyridine ring gives rise to several bands in the 1610–1430 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N double bonds.

O-H Bending and C-O Stretching: In-plane O-H bending and C-O stretching vibrations from both the carboxylic acid and phenol (B47542) groups are expected in the 1440–1200 cm⁻¹ range.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400–2500 | O-H stretch | Carboxylic Acids & Phenol | Strong, Broad |

| 3090–3050 | C-H stretch | Aromatic Ring | Weak |

| 1720–1680 | C=O stretch | Carboxylic Acid | Strong |

| 1610–1430 | C=C, C=N stretch | Aromatic Ring | Medium-Strong |

| 1440–1200 | O-H bend, C-O stretch | Carboxylic Acid, Phenol | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum.

Key expected features in the Raman spectrum include:

Ring Breathing Mode: A strong, sharp peak typically observed around 1000 cm⁻¹, which is characteristic of the symmetric expansion and contraction of the pyridine ring.

Carboxylic Acid Modes: The C=O stretching vibration (~1680 cm⁻¹) is also visible, though often weaker than in the IR spectrum.

Ring Substituent Modes: Vibrations associated with the C-C bonds connecting the carboxylic acid groups to the ring, as well as the C-O bond of the hydroxyl group, will also be present.

Studies on pyridine-2,6-dicarboxylic acid (dipicolinic acid) have shown that the Raman spectra are sensitive to the molecular environment, such as crystallinity and hydration state nih.govingentaconnect.com. The presence of the hydroxyl group in this compound would be expected to shift the positions of these ring vibrations compared to the unsubstituted parent compound.

Table 4: Predicted Raman Shifts

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100–3050 | C-H stretch | Aromatic Ring | Medium |

| 1690–1650 | C=O stretch | Carboxylic Acid | Medium-Weak |

| 1615–1570 | Ring stretch | Aromatic Ring | Strong |

| 1050–990 | Ring breathing | Aromatic Ring | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum provides information about the conjugated systems within a molecule. The pyridine ring in this compound acts as the primary chromophore.

The electronic spectrum is expected to be dominated by two main types of transitions:

π → π* Transitions: These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. For substituted pyridines, these transitions typically result in strong absorption bands in the 250–300 nm range.

n → π* Transitions: These lower-intensity transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms) to an antibonding π* orbital. These absorptions often appear as a shoulder on the main π → π* peak or as a separate, weaker band at a longer wavelength (typically >300 nm).

The presence of the hydroxyl group (-OH) and two carboxyl groups (-COOH) as substituents on the pyridine ring will influence the position and intensity of these absorption maxima (λₘₐₓ). Both are auxochromes that can modify the electronic properties of the chromophore, typically causing a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted pyridine. The UV spectrum of 3-hydroxypyridine (B118123), for instance, shows a distinct absorption maximum around 310-320 nm in aqueous solution, which can be attributed to these transitions researchgate.netnih.gov.

Table 5: Predicted UV-Vis Absorption Data and Electronic Transitions

| Wavelength (λₘₐₓ) | Transition Type | Chromophore |

| ~270-290 nm | π → π | Substituted Pyridine Ring |

| ~310-330 nm | n → π | Substituted Pyridine Ring |

Electronic Structure and Spectroscopic Properties of 3 Hydroxypyridine 2,6 Dicarboxylic Acid

Tautomerism and Protonation Equilibria in Solution

In solution, 3-Hydroxypyridine-2,6-dicarboxylic acid is expected to exist as a mixture of tautomers, primarily exhibiting keto-enol tautomerism. acs.orgresearchgate.net This phenomenon involves the migration of a proton between the hydroxyl group and the pyridine (B92270) ring nitrogen. The equilibrium is significantly influenced by the solvent's polarity. researchgate.netrsc.org

In aqueous solutions, the zwitterionic keto form is often stabilized by hydrogen bonding with water molecules, leading to a significant population of this tautomer alongside the enol form. researchgate.netacs.org For the related compound 3-hydroxypyridine (B118123), the enol form is favored in the gas phase, but in aqueous solution, the keto and enol forms can coexist in nearly equal proportions. researchgate.net The presence of two electron-withdrawing carboxylic acid groups on the pyridine ring of this compound would further influence this equilibrium.

| pH Range | Predominant Form | Key Features |

|---|---|---|

| Strongly Acidic (pH < 2) | Cationic | Pyridine nitrogen and carboxylic acids are protonated. |

| Moderately Acidic (pH 2-4) | Neutral/Zwitterionic | One or both carboxylic acids deprotonated; pyridine nitrogen may be protonated (keto form). |

| Neutral (pH ~7) | Anionic | Both carboxylic acids deprotonated. |

| Strongly Basic (pH > 10) | Polyanionic | Carboxylic acids and hydroxyl group deprotonated. |

Computational Elucidation of Electronic Structure

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like this compound. electrochemsci.org Such studies provide insights into molecular geometry, orbital energies, and the distribution of electron density.

DFT calculations can be used to optimize the molecular structures of the different tautomers and protonation states of this compound, determining their relative stabilities. electrochemsci.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and electronic transitions. electrochemsci.org A smaller energy gap generally suggests higher reactivity. electrochemsci.org

For related pyridine dicarboxylic acids, DFT studies have shown that the HOMO is often localized on the oxygen and nitrogen atoms, indicating these are the primary sites for electron donation. electrochemsci.org The LUMO is typically distributed across the pyridine ring system. electrochemsci.org The introduction of a hydroxyl group at the 3-position would be expected to raise the energy of the HOMO, potentially decreasing the HOMO-LUMO gap and affecting the molecule's electronic properties.

Further analysis using techniques like Quantum Theory of Atoms in Molecules (QTAIM) can elucidate the nature of intramolecular and intermolecular interactions, such as hydrogen bonds, which are crucial in the solid-state structure and solution behavior of the compound. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. electrochemsci.org

| Parameter | Significance |

|---|---|

| EHOMO (Energy of HOMO) | Represents the electron-donating ability. |

| ELUMO (Energy of LUMO) | Represents the electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | Indicates chemical reactivity and electronic stability. electrochemsci.org |

| Ionization Potential (I) | Energy required to remove an electron. |

| Electron Affinity (A) | Energy released when an electron is acquired. |

| Electronegativity (χ) | Measure of the power of an atom or group to attract electrons. |

| Global Hardness (η) | Measures resistance to change in electron distribution. |

Photophysical Properties and Fluorescence Characteristics

The photophysical properties of this compound are intrinsically linked to its electronic structure and the equilibria present in solution. Derivatives of 3-hydroxypyridine are known to be fluorescent, with their emission characteristics being highly sensitive to the molecular environment and pH. nih.gov

A key finding for 3-hydroxypyridine derivatives is that their fluorescence is strongly dependent on their ionization state. nih.gov Typically, the neutral forms are non-fluorescent or weakly fluorescent, whereas the cationic, anionic, and zwitterionic (dipolar) forms exhibit significant fluorescence. nih.gov This behavior is attributed to changes in the electronic structure upon protonation or deprotonation, which affect the efficiency of radiative (fluorescence) versus non-radiative decay pathways from the excited state.

For this compound, it is therefore expected that its fluorescence intensity and emission wavelength will vary significantly with pH. In highly acidic solutions, the cationic form would likely be fluorescent. As the pH increases, the formation of the zwitterionic keto tautomer and subsequently the anionic species would also lead to fluorescence, with potentially different emission maxima and quantum yields for each species. nih.gov The least fluorescent form is anticipated to be the neutral molecule. nih.gov

The presence of the pyridine-2,6-dicarboxylic acid moiety is also significant, as this structure is known to act as an efficient "antenna" in lanthanide complexes, absorbing light and transferring the energy to the metal ion, which then luminesces. nih.govresearchgate.net This suggests that this compound could be an effective sensitizer (B1316253) for lanthanide ions like Europium(III) or Terbium(III), potentially forming highly luminescent complexes. nih.gov

| Ionic Species | Expected Fluorescence | Rationale |

|---|---|---|

| Cation | Fluorescent | Commonly observed for 3-hydroxypyridine derivatives. nih.gov |

| Neutral Molecule | Non-fluorescent / Weakly fluorescent | Commonly observed for 3-hydroxypyridine derivatives. nih.gov |

| Zwitterion (Dipolar Ion) | Fluorescent | Appreciable fluorescence is typical for the dipolar ions of 3-hydroxypyridine derivatives. nih.gov |

| Anion | Fluorescent | Anions of 3-hydroxypyridine are fluorescent. nih.gov |

In-depth Research Reveals Scarcity of Data on this compound Coordination Chemistry

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research specifically detailing the coordination chemistry of this compound. While extensive information is available for structurally related compounds, the specific ligand requested in the subject line does not appear to have been widely studied, preventing the creation of a detailed, scientifically accurate article that strictly adheres to the requested outline based on existing research findings.

The coordination behavior of pyridine-dicarboxylic acids is a robust field of study. However, the available literature predominantly focuses on analogs such as:

Pyridine-2,6-dicarboxylic acid (dipicolinic acid) : The parent molecule, which has been extensively studied with a wide array of transition metals, lanthanides, and actinides.

4-Hydroxypyridine-2,6-dicarboxylic acid : An isomer where the hydroxyl group is in the para-position to the nitrogen atom. Its coordination polymers and metal-organic frameworks have been synthesized and characterized.

Other isomers and derivatives lacking the specific 3-hydroxy substitution pattern.

The precise influence of a hydroxyl group at the 3-position on the electronic properties and steric environment of the pyridine ring is critical for understanding its unique coordination modes, including its potential for bidentate versus tridentate chelation and the specific roles of the carboxyl and hydroxyl functional groups in metal binding. Without dedicated studies on this compound, any article generated on this specific topic would be largely speculative and would not meet the required standards of scientific accuracy based on detailed research findings.

Given the constraints to focus solely on "this compound," it is not possible to generate the requested article at this time.

However, a detailed and comprehensive article adhering to the specified outline can be produced for the closely related and well-documented compound Pyridine-2,6-dicarboxylic acid or its isomer 4-Hydroxypyridine-2,6-dicarboxylic acid . Sufficient data exists for these compounds to thoroughly address all sections and subsections of the proposed outline, including ligand design, coordination modes, and the synthesis of various metal complexes and coordination polymers.

Coordination Chemistry of 3 Hydroxypyridine 2,6 Dicarboxylic Acid

Structural Analysis of Metal Complexes

The structural versatility of 3-hydroxypyridine-2,6-dicarboxylic acid (3-OH-pydcH₂) in its coordination to metal ions is a cornerstone of its rich chemistry. As a multidentate ligand, it possesses a pyridine (B92270) nitrogen, a hydroxyl oxygen, and two carboxylate oxygen atoms, allowing for a variety of binding modes. Typically, it acts as a tridentate O,N,O-chelating agent, utilizing the pyridine nitrogen and one oxygen atom from each of the two carboxylate groups. This coordination behavior facilitates the formation of stable five- and six-membered chelate rings with a central metal ion.

Single-crystal X-ray diffraction is the most definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. Studies on complexes of 3-OH-pydcH₂ and its parent compound, pyridine-2,6-dicarboxylic acid (pydcH₂), reveal a fascinating diversity of coordination polyhedra and supramolecular architectures.

The coordination geometry around the metal center is highly dependent on the nature of the metal ion, its oxidation state, and the presence of ancillary ligands or solvent molecules. For instance, in complexes with first-row transition metals like Cu(II) and Co(II), five-coordinate distorted square pyramidal and six-coordinate distorted octahedral geometries are common. researchgate.netnih.gov A Cu(II) complex with pydcH₂ and 3-hydroxypyridine (B118123) was found to have a distorted square pyramidal geometry. researchgate.net In contrast, a related polynuclear Cu(II) compound adopted a distorted octahedral geometry. researchgate.net Iron(III) complexes with pydcH₂ have also been shown to exhibit approximately octahedral coordination. researchgate.net

Lanthanide and heavier metal ions, with their larger ionic radii and preference for higher coordination numbers, can induce more complex geometries. For example, a Tl(III) complex involving pydcH₂ was reported to have a nine-coordinate distorted tricapped triangular prism geometry. nih.gov

Beyond the primary coordination sphere of individual metal centers, 3-OH-pydcH₂ is adept at forming extended structures. The bifunctional nature of the carboxylate groups allows them to bridge between metal centers, leading to the self-assembly of polynuclear clusters, one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. For example, a Co(II) coordination polymer with the isomeric 4-hydroxypyridine-2,6-dicarboxylic acid was found to form a 1D stair-like structure. researchgate.net

Table 1: Selected Coordination Geometries in Metal Complexes with Pyridine-2,6-dicarboxylate (B1240393) Derivatives

| Metal Ion | Ligand(s) | Coordination Number | Geometry | Resulting Structure |

| Cu(II) | pydc²⁻, 3-hydroxypyridine, H₂O | 5 | Distorted Square Pyramidal | Mononuclear researchgate.net |

| Cu(II) | pydc²⁻, 3-(hydroxymethyl)pyridine | 6 | Distorted Octahedral | 1D Coordination Polymer researchgate.net |

| Fe(III) | pydc²⁻ | 6 | Distorted Octahedral | Mononuclear Anion researchgate.net |

| Co(II) | 3-hydroxypicolinate, pyridine | 6 | Octahedral | Mononuclear nih.gov |

| Tl(III) | pydc²⁻, pydcH⁻ | 9 | Distorted Tricapped Triangular Prism | Mononuclear Anion nih.gov |

Note: Data is for the specified pyridine dicarboxylate derivative, which may include the parent compound or isomers of the title compound to illustrate common structural motifs.

The final solid-state architecture of metal complexes derived from 3-OH-pydcH₂ is profoundly influenced by a network of non-covalent interactions. These directional forces, including hydrogen bonds and π-π stacking, are crucial in organizing the individual complex units into well-defined supramolecular assemblies. ajol.info

A key feature of the 3-OH-pydcH₂ ligand is its capacity for strong intramolecular hydrogen bonding between the 3-hydroxyl group and the adjacent 2-carboxylate group. This interaction can pre-organize the ligand's conformation for metal binding. nih.gov

In the crystal lattice, intermolecular hydrogen bonds are ubiquitous. Coordinated water molecules, uncoordinated solvent molecules, and the ligand's own hydroxyl and carboxylate groups act as hydrogen bond donors and acceptors. These interactions link adjacent complexes, often forming extensive 2D sheets or 3D networks. researchgate.net For example, in Cobalt(II) complexes of the related 3-hydroxypicolinic acid, weak C-H···O hydrogen bonds were found to assemble the molecules into a 3D architecture. nih.gov Similarly, a dipotassium (B57713) salt of a 3-hydroxypyridine derivative features a three-dimensional network connected by O-H···O and C-H···O hydrogen bonds. nih.gov

Table 2: Common Non-Covalent Interactions in the Crystal Packing of Pyridine Dicarboxylate Complexes

| Interaction Type | Participating Groups | Role in Crystal Packing |

| Intramolecular H-Bond | 3-Hydroxyl group and 2-Carboxylate group | Pre-organization of ligand conformation nih.gov |

| Intermolecular H-Bond | Carboxylate O, Hydroxyl O, Coordinated/Free H₂O | Formation of 1D, 2D, or 3D supramolecular networks researchgate.netnih.gov |

| π-π Stacking | Pyridine rings of adjacent complex units | Stabilization of the crystal lattice nih.govum.ac.ir |

| Ion Pairing | Anionic complex and Cationic counter-ion | Electrostatic stabilization of the structure um.ac.ir |

Spectroscopic Characterization of Metal Complexes

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, is a fundamental tool for characterizing metal complexes of 3-OH-pydcH₂. The spectra provide valuable information about both the ligand-centered and metal-centered electronic transitions.

The free ligand typically exhibits intense absorption bands in the ultraviolet region (200-300 nm), which are assigned to π→π* transitions within the aromatic pyridine ring and n→π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. ajol.info Upon coordination to a metal ion, these bands may undergo a shift in energy (bathochromic or hypsochromic shift) and a change in intensity (hyperchromic or hypochromic effect), indicating successful complexation. nih.gov

For complexes with d-block transition metals, additional, weaker absorption bands may appear in the visible region of the spectrum. These bands are attributed to d-d transitions, which are formally Laporte-forbidden. The energy and number of these bands are indicative of the coordination geometry around the metal ion (e.g., octahedral vs. tetrahedral) and the ligand field strength. Ligand-to-metal charge transfer (LMCT) bands may also be observed.

Complexes involving lanthanide ions, such as Terbium(III), often exhibit interesting luminescence properties. nih.gov In these systems, the 3-OH-pydcH₂ ligand can act as an "antenna." It efficiently absorbs UV light via its π→π* transitions and then transfers this energy to the metal ion, which subsequently de-excites by emitting light at its own characteristic, sharp wavelengths in the visible spectrum. This process, known as the antenna effect, can lead to a significant enhancement of the metal's luminescence compared to the free ion in solution. nih.gov

Table 3: Typical Electronic Transitions in Metal Complexes of Pyridine Dicarboxylates

| Transition Type | Wavelength Region | Description |

| π → π | UV (< 300 nm) | Ligand-centered transition within the pyridine ring. ajol.info |

| n → π | UV (~280-350 nm) | Ligand-centered transition involving N and O lone pairs. ajol.info |

| d-d | Visible (400-800 nm) | Metal-centered transition (for d-block metals). |

| LMCT | UV-Visible | Charge transfer from ligand orbitals to metal d-orbitals. |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique specifically used for studying species with unpaired electrons. nih.gov It is therefore invaluable for the characterization of 3-OH-pydcH₂ complexes containing paramagnetic metal ions, such as Cu(II) (d⁹), Mn(II) (d⁵), high-spin Fe(III) (d⁵), and high-spin Co(II) (d⁷).

The EPR spectrum provides information about the electronic environment of the unpaired electron. The key parameters extracted from the spectrum are the g-values and the hyperfine coupling constants (A-values). These parameters are highly sensitive to the symmetry of the coordination sphere, the nature of the donor atoms (N vs. O), and the degree of distortion from ideal geometries. researchgate.netmdpi.com

For example, in axially symmetric Cu(II) complexes, the spectrum will show distinct g-values for the magnetic field parallel (g∥) and perpendicular (g⊥) to the principal axis of symmetry. The relative magnitudes of these values can help distinguish between different ground electronic states and, by extension, different coordination geometries (e.g., elongated vs. compressed octahedral). mdpi.com Hyperfine splitting, caused by the interaction of the electron spin with the nuclear spin of the metal (e.g., ⁶³Cu and ⁶⁵Cu, both I = 3/2), provides further insight into the nature of the metal-ligand bonds and the delocalization of the unpaired electron onto the ligand. rsc.org EPR can also be used to probe magnetic interactions between metal centers in polynuclear or dimeric complexes. rsc.org

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to probe the bonding within the complex, particularly the interactions between the metal ion and the 3-OH-pydcH₂ ligand. Comparison of the vibrational spectrum of the complex with that of the free ligand reveals characteristic shifts in band frequencies that are diagnostic of coordination.

The most informative regions of the IR spectrum include:

Carboxylate Stretching: The free ligand shows a C=O stretching vibration (ν(C=O)) for the protonated carboxylic acid groups. Upon deprotonation and coordination, this is replaced by two distinct bands: the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations. The frequency separation between these two bands (Δν = νₐₛ - νₛ) can provide clues about the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bridging).

Pyridine Ring Vibrations: The vibrational modes of the pyridine ring, particularly the in-plane and out-of-plane ring deformation bands, shift to higher frequencies upon coordination of the pyridine nitrogen to the metal center. researchgate.net

O-H Stretching: The broad O-H stretching band of the hydroxyl and carboxylic acid groups in the free ligand is altered upon complexation and involvement in hydrogen bonding.

Metal-Ligand Vibrations: In the far-IR region (typically below 600 cm⁻¹), new bands appear that are not present in the free ligand. These are assigned to the metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations, providing direct evidence of coordination.

Detailed studies, often supported by Density Functional Theory (DFT) calculations, allow for the precise assignment of these vibrational modes, offering a comprehensive picture of the ligand-metal interactions. nih.gov

Table 4: Key Vibrational Bands for Characterizing Coordination of 3-OH-pydcH₂

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation of Changes Upon Coordination |

| νₐₛ(COO⁻) | ~1550-1650 | Appearance upon deprotonation; position sensitive to coordination mode. |

| νₛ(COO⁻) | ~1380-1440 | Appearance upon deprotonation; position sensitive to coordination mode. |

| Pyridine Ring Modes | ~1400-1600, ~990-1050 | Shift to higher frequency upon N-coordination. researchgate.net |

| ν(O-H) | ~2500-3500 | Broadening/shifting indicates changes in hydrogen bonding. |

| ν(M-O) / ν(M-N) | < 600 | Appearance of new bands confirms metal-ligand bond formation. |

Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes are fundamentally determined by the nature of the metal ion, its oxidation state, and the geometry of the coordination sphere established by the ligand. In the case of complexes with this compound, the arrangement of donor atoms can facilitate magnetic exchange interactions between metal centers, leading to either antiferromagnetic or ferromagnetic behavior.

While direct magnetic susceptibility data for complexes of this compound are not extensively reported in the literature, valuable insights can be drawn from studies on structurally related pyridine-dicarboxylic acid complexes. For instance, cobalt(II) coordination polymers constructed from ligands such as 3,5-pyridinedicarboxylic acid and 3,4-pyridinedicarboxylic acid have been shown to exhibit both antiferromagnetic and ferromagnetic exchange interactions, depending on the specific coordination environment and the bridging modes of the ligands. mdpi.com In these systems, the magnetic coupling between adjacent Co(II) ions is mediated by the carboxylate groups and the pyridine ring.

Similarly, a hexanuclear cobalt(II) complex featuring a 6-chloro-2-hydroxypyridine ligand demonstrates antiferromagnetic coupling between the metal centers. researchgate.net This suggests that hydroxypyridine moieties can effectively transmit magnetic interactions. Given the structural similarities, it is plausible that metal complexes of this compound would also exhibit such cooperative magnetic phenomena. The magnetic behavior would likely be sensitive to the specific metal ion employed and the resulting coordination geometry. For example, the spin state of the metal ion and the presence of unpaired electrons are crucial. libretexts.org The magnetic moment of a complex, which can be determined from magnetic susceptibility measurements, provides information about the number of unpaired electrons. fizika.silibretexts.org

Future research involving detailed temperature-dependent magnetic susceptibility measurements on single-crystal samples of this compound metal complexes would be invaluable to fully elucidate their magnetic properties, including the nature and magnitude of the magnetic exchange interactions.

Electrochemical Behavior of Metal Complexes

The electrochemical behavior of metal complexes provides critical information about their redox properties, including the accessibility of different oxidation states of the metal center and the electronic influence of the coordinated ligands. Cyclic voltammetry is a powerful technique used to study these redox processes.

Specific electrochemical data for metal complexes of this compound are limited. However, studies on related compounds offer a glimpse into the expected electrochemical characteristics. For example, the electrochemical properties of Thallium(III) complexes with pyridine-dicarboxylic acid derivatives have been investigated. nih.gov One such complex, featuring a 4-hydroxy-substituted pyridine-dicarboxylic acid ligand, exhibited distinct redox couples in cyclic voltammetry experiments. The formal potential values were found to be influenced by the presence of the hydroxyl group on the pyridine ring. nih.gov This indicates that the hydroxyl group in this compound is also likely to play a significant role in modulating the redox potentials of its metal complexes.

The electrochemical behavior of such complexes is typically characterized by metal-centered and/or ligand-centered redox processes. For instance, ruthenium(II) complexes with 2,2′-bipyridine-4,4′-dicarboxylic acid show metal-based Ru(II)/Ru(III) oxidations at positive potentials and ligand-based reductions at negative potentials. researchgate.net The electron-withdrawing nature of the carboxylic acid groups can make the oxidation of the metal center more difficult. researchgate.net It is anticipated that metal complexes of this compound would display similarly rich electrochemical behavior, with redox potentials that can be tuned by the choice of the metal ion and the pH of the medium, which would affect the protonation state of the hydroxyl and carboxyl groups.

Below is a table summarizing the electrochemical data for a related Thallium(III) complex containing a hydroxylated pyridine-dicarboxylic acid ligand, which can serve as a reference for the potential electrochemical properties of complexes with this compound.

| Complex | Formal Potential (E⁰') (V vs. Ag/AgCl) | Anodic Peak Potential (Eₐ) (V) | Cathodic Peak Potential (Eₑ) (V) |

|---|---|---|---|

| Tl(III) complex with 4-hydroxypyridine-2,6-dicarboxylic acid | -0.051 | 0.220 | -0.271 |

Biochemical Interactions and Metabolic Pathways Involving 3 Hydroxypyridine 2,6 Dicarboxylic Acid

Role in Microbial Degradation Pathways of Pyridine (B92270) Derivatives

The microbial breakdown of pyridine and its derivatives is a critical component of environmental carbon and nitrogen cycles. vu.lt The chemical stability of the pyridine ring necessitates specific enzymatic machinery for its degradation, and various microorganisms have evolved diverse catabolic pathways to utilize these compounds as sources of carbon, nitrogen, and energy. vu.ltasm.orgnih.gov

Pyridine carboxylic acids are a significant class of pyridine derivatives that are generally more susceptible to microbial degradation compared to other substituted pyridines like aminopyridines or halogenated pyridines. researchgate.net Numerous bacterial species, including those from the genera Arthrobacter, Pseudomonas, Achromobacter, and Bacillus, have been identified for their ability to metabolize pyridine compounds. asm.org The degradation pathways typically commence with an oxidative attack on the pyridine ring, often involving hydroxylation, which increases the molecule's reactivity and facilitates subsequent ring cleavage. asm.orgnih.gov These initial steps are catalyzed by powerful enzymes such as monooxygenases and dioxygenases. asm.orgnih.gov The specific pathway employed can vary significantly between different microorganisms, reflecting the evolutionary adaptation to diverse chemical structures within the pyridine family. researchgate.net

While direct metabolic pathways for 3-hydroxypyridine-2,6-dicarboxylic acid are not extensively detailed, studies on its parent compound, pyridine-2,6-dicarboxylic acid (dipicolinic acid), provide significant insights. Research has identified this compound as a key intermediate in the aerobic degradation of dipicolinic acid by certain bacteria. For instance, an Achromobacter species was found to oxidize dipicolinic acid, with 3-hydroxydipicolinic acid being an intermediate product. This intermediate is further degraded into smaller molecules like α-ketoglutaric acid and oxalic acid.

More recent research has uncovered novel degradation pathways. A bacterial isolate identified as Achromobacter sp. JS18 was shown to aerobically degrade pyridine-2,6-dicarboxylic acid through a pathway involving 3-hydroxypicolinic acid as an intermediate. lmaleidykla.lt This suggests a decarboxylation step occurs during the catabolic process. Anaerobic degradation has also been observed; a defined coculture of strictly anaerobic bacteria was shown to ferment dipicolinic acid completely to acetate (B1210297), propionate, ammonia, and CO2. nih.gov

The initial steps in these pathways often involve hydroxylation or oxidative decarboxylation, catalyzed by enzymes like hydroxylases and dehydrogenases. For example, the degradation of 3-hydroxypyridine (B118123) in Agrobacterium sp. DW-1 is initiated by an α-hydroxylation to produce 2,5-dihydroxypyridine (B106003), which is then cleaved by a dioxygenase. nih.gov Similarly, the breakdown of picolinic acid in Alcaligenes faecalis JQ135 proceeds through 3,6-dihydroxypicolinic acid, which is then acted upon by a specific decarboxylase (PicC) to yield 2,5-dihydroxypyridine. nih.gov

Table 1: Microbial Degradation of Pyridine-2,6-dicarboxylic Acid and Related Compounds

| Organism | Initial Substrate | Key Intermediate(s) | Key Enzyme(s) | End Products |

|---|---|---|---|---|

| Achromobacter sp. | Pyridine-2,6-dicarboxylic acid | 3-Hydroxydipicolinic acid | Not specified | α-ketoglutaric acid, oxalic acid |

| Achromobacter sp. JS18 | Pyridine-2,6-dicarboxylic acid | 3-Hydroxypicolinic acid | Not specified | Not specified |

| Anaerobic coculture | Pyridine-2,6-dicarboxylic acid | Not specified | Not specified | Acetate, Propionate, NH3, CO2 |

| Alcaligenes faecalis JQ135 | Picolinic acid | 3,6-Dihydroxypicolinic acid | PicC (Decarboxylase) | 2,5-Dihydroxypyridine |

| Agrobacterium sp. DW-1 | 3-Hydroxypyridine | 2,5-Dihydroxypyridine | Dioxygenase | Maleic acid, Fumaric acid |

Enzyme Substrate and Inhibitor Studies (Molecular Level)

The interaction of this compound with enzymes is dictated by its molecular structure, which combines features of a hydroxylated aromatic ring and two carboxylic acid groups. These features allow it to potentially serve as a substrate for ring-cleaving enzymes or as an inhibitor, particularly for metalloenzymes.

Direct studies using this compound as a substrate for specific hydrolases and oxygenases are limited. However, the metabolism of structurally similar pyridine derivatives provides a strong model for its potential interactions. Flavin-dependent monooxygenases are a key class of enzymes that hydroxylate the pyridine ring, a crucial step in many degradation pathways. asm.orgnih.gov For example, 6-hydroxynicotinate 3-monooxygenase and 2,6-dihydroxypyridine (B1200036) 3-monooxygenase catalyze the β-hydroxylation of their respective substrates. researchgate.net In the catabolism of picolinic acid, the intermediate 3,6-dihydroxypicolinic acid is not acted upon by a hydrolase or oxygenase for ring cleavage but is first decarboxylated. nih.gov The resulting 2,5-dihydroxypyridine is then a substrate for a dioxygenase that opens the aromatic ring. nih.govnih.gov This suggests that this compound might first undergo decarboxylation before an oxygenase-catalyzed ring cleavage.

The pyridine carboxylic acid scaffold is a known pharmacophore for enzyme inhibition. The ability of the carboxylate and hydroxyl groups to coordinate with metal ions in an enzyme's active site is a primary mechanism of inhibition. This is particularly relevant for metalloenzymes. For instance, 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid, a structurally related compound, is a potent inhibitor of VIM-2, a metallo-β-lactamase that contains zinc ions in its active site. nih.govresearchgate.net The inhibition is achieved through the chelation of these essential zinc cofactors. nih.gov Similarly, pyridine-2,6-dithiocarboxylic acid (PDTC) and its parent compound, dipicolinic acid, are effective inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), another zinc-dependent enzyme. nih.gov The proposed mechanism involves the extraction of Zn²⁺ from the enzyme's active site. nih.gov Given that this compound possesses strong metal-chelating groups, it is plausible that it could act as an inhibitor of various metalloenzymes through a similar mechanism of active-site metal sequestration.

Table 2: Enzyme Inhibition by Structurally Related Pyridine Carboxylic Acids

| Inhibitor Compound | Target Enzyme | Enzyme Class | Proposed Mechanism |

|---|---|---|---|

| 1-Hydroxypyridine-2(1H)-thione-6-carboxylic acid | VIM-2 | Metallo-β-lactamase | Chelation of active site Zn²⁺ ions |

| Pyridine-2,6-dithiocarboxylic acid (PDTC) | NDM-1 | Metallo-β-lactamase | Extraction of active site Zn²⁺ ions |

| Pyridine-2,6-dicarboxylic acid (Dipicolinic acid) | NDM-1 | Metallo-β-lactamase | Extraction of active site Zn²⁺ ions |

Chelation in Biological Systems (Molecular Level)

The arrangement of a nitrogen atom and multiple oxygen-containing functional groups (one hydroxyl and two carboxyls) on the pyridine ring makes this compound a potent chelating agent. Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion. This property is central to many of its biological interactions.

Hydroxypyridinones (HOPOs) and related structures are recognized as "privileged" chelating scaffolds due to their high affinity for hard metal ions, particularly iron(III). mdpi.comnih.gov The parent compound, pyridine-2,6-dicarboxylic acid (dipicolinic acid), is an effective chelating agent that forms stable complexes with a variety of metal ions, including Cu²⁺, Zn²⁺, Ni²⁺, Cd²⁺, and Pb²⁺. researchgate.net It is also used to prepare stable complexes with lanthanide and transition metals. The addition of a hydroxyl group to this structure, as in this compound, is expected to enhance its chelating ability, particularly for oxophilic ("hard") metal ions.

The molecule can act as a tridentate ligand, using the nitrogen atom of the pyridine ring and oxygen atoms from the carboxylate and hydroxyl groups to coordinate with a metal ion. This ability to sequester metal ions is biologically significant. For example, pyridine-2,6-dithiocarboxylic acid, a sulfur analog, is produced by Pseudomonas species as a siderophore to scavenge iron from the environment. wikipedia.orgnih.gov The strong coordination chemistry of these molecules allows them to compete for and bind metal ions that are essential for the function of various biological macromolecules, which underlies their role as enzyme inhibitors and their potential use in chelation therapy. nih.govresearchgate.net

Table 3: Metal Ions Chelated by the Parent Compound Pyridine-2,6-dicarboxylic Acid (PDCA)

| Metal Ion | Chelating Agent | Significance |

|---|---|---|

| Cu²⁺ | PDCA | Forms stable complexes |

| Zn²⁺ | PDCA | Forms stable complexes |

| Ni²⁺ | PDCA | Forms stable complexes |

| Cd²⁺ | PDCA | Forms stable complexes |

| Pb²⁺ | PDCA | Used as a masking agent for lead |

| Eu³⁺ | PDCA (as dipicolinate) | Used for sensitization of luminescence |

Metal Ion Sequestration and Transport

The structural motif of a pyridine ring with carboxylic acid and hydroxyl groups is a well-established pharmacophore for metal ion chelation. Derivatives of hydroxypyridine, such as 3-hydroxy-4-pyridinones and 3-hydroxy-2-pyridinones, are known to form stable complexes with a variety of metal ions, including iron(III), aluminum(III), copper(II), and zinc(II). The presence of two carboxylic acid groups in this compound, in addition to the hydroxyl group, likely enhances its ability to sequester metal ions.

The ability to sequester metal ions suggests a potential role for this compound in metal ion transport across biological membranes. By forming a stable, and often more lipophilic, complex with a metal ion, the molecule could facilitate its movement into or out of cells. However, specific studies detailing the transport mechanisms involving this particular compound are yet to be published.

Table 1: Potential Metal Ion Interactions of this compound Based on Structural Analogs

| Metal Ion | Potential for Sequestration by Structural Analogs | Reference Compounds |

| Iron (Fe³⁺) | High | 3-Hydroxy-4-pyridinones, 3-Hydroxy-2-pyridinones |

| Aluminum (Al³⁺) | High | 3-Hydroxy-4-pyridinones |

| Copper (Cu²⁺) | Moderate to High | Pyridine-2,6-dicarboxylic acid, 3-Hydroxy-4-pyridinones |

| Zinc (Zn²⁺) | Moderate | 3-Hydroxy-4-pyridinones |

| Heavy Metals (e.g., Pb²⁺, Cd²⁺) | Moderate to High | Pyridine-2,6-dicarboxylic acid |

This table is illustrative and based on the known properties of structurally similar compounds. Specific experimental data for this compound is needed for confirmation.

Influence on Metalloproteins and Metalloenzymes

Given its strong metal-chelating properties, this compound has the potential to influence the function of metalloproteins and metalloenzymes. These biological macromolecules require specific metal ions as cofactors for their structure and catalytic activity. By sequestering these essential metal ions, the compound could act as an inhibitor.

For instance, many enzymes, including various oxidases, reductases, and hydrolases, contain metal ions such as zinc, copper, iron, or manganese in their active sites. The introduction of a potent chelating agent like this compound could strip the metal ion from the enzyme's active site, leading to a loss of function. Research on related hydroxypyridine derivatives has shown their potential as inhibitors of metalloenzymes. For example, hydroxypyridine thiones and hydroxamic acids are known to inhibit various metalloenzymes.

Conversely, in cases of metal overload or toxicity, the chelating action of this compound could be beneficial by removing excess or toxic metal ions from biological systems. However, without specific studies on the interaction of this compound with particular metalloproteins or metalloenzymes, its precise effects remain speculative. The insulin-mimetic activities observed in metal complexes of the related 3-hydroxypyridine-2-carboxylic acid suggest that such compounds can indeed modulate biological pathways involving metal-dependent signaling.

DNA Binding and Interaction Studies

The interaction of small molecules with DNA is a critical area of research, particularly in the development of new therapeutic agents. The planar aromatic ring system of this compound suggests the possibility of interaction with the planar base pairs of the DNA double helix, potentially through intercalation. Intercalation involves the insertion of a planar molecule between adjacent base pairs, which can lead to structural changes in the DNA and interfere with processes like replication and transcription.

However, studies on the direct binding of this compound to DNA are scarce. Much of the existing research focuses on the DNA interactions of metal complexes of pyridine dicarboxylic acid derivatives. For example, copper(II) complexes of pyridine-2,6-dicarboxylic acid have been shown to bind to DNA, with intercalation being a proposed mode of interaction. Similarly, zinc(II) complexes containing bipyridine dicarboxylic acid ligands have demonstrated the ability to interact with and even cleave DNA.

These studies highlight that the pyridine dicarboxylic acid scaffold can be a key component in DNA-binding molecules, especially when coordinated to a metal center. The metal ion can play a crucial role in the binding affinity and mechanism, often facilitating the interaction with the phosphate (B84403) backbone of DNA or participating in redox reactions that can lead to DNA cleavage.

Electrochemical and spectroscopic techniques are commonly employed to study such interactions. Changes in the UV-visible absorption spectra, fluorescence emission, and electrochemical signals of the compound upon addition of DNA can provide evidence of binding and help to elucidate the binding mode and affinity. While these methods have been applied to related compounds, specific data for this compound is not currently available in the scientific literature. Therefore, its intrinsic ability to bind to DNA, independent of a metal cofactor, remains an open area for investigation.

Theoretical and Computational Chemistry of 3 Hydroxypyridine 2,6 Dicarboxylic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the behavior of 3-Hydroxypyridine-2,6-dicarboxylic acid, providing a static, ground-state picture of its properties. Density Functional Theory (DFT) is a particularly common method for these investigations due to its balance of computational cost and accuracy. electrochemsci.org

Geometry optimization is a computational procedure used to find the minimum energy structure of a molecule, which corresponds to its most stable three-dimensional arrangement. google.com For this compound, these calculations are typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-31G(d) or 6-311G(d,p). electrochemsci.orgnih.gov

| Parameter | Representative Value (Å or °) | Description |

| C-C (ring) | ~1.39 | Average carbon-carbon bond length in the pyridine (B92270) ring. |

| C-N (ring) | ~1.34 | Average carbon-nitrogen bond length in the pyridine ring. |

| C-C (carboxyl) | ~1.50 | Bond length between a ring carbon and a carboxyl carbon. |

| C=O (carboxyl) | ~1.21 | Double bond length of the carbonyl in the carboxylic acid. |

| C-O (carboxyl) | ~1.35 | Single bond length of the hydroxyl in the carboxylic acid. |

| C-O (hydroxyl) | ~1.36 | Bond length between the ring carbon and the hydroxyl oxygen. |

| O-H (hydroxyl) | ~0.97 | Bond length of the hydroxyl group. |

| C-N-C Angle | ~117° | Angle around the nitrogen atom in the pyridine ring. |

| C-C-C Angle | ~120° | Average angle between carbon atoms in the pyridine ring. |

| O-C=O Angle | ~123° | Angle within the carboxylic acid group. |

Note: The values in this table are representative and derived from computational studies on closely related pyridine dicarboxylic acids. Actual values for this compound would require a specific calculation.

The electronic properties of a molecule dictate its reactivity. DFT calculations are used to determine key quantum chemical parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The difference between them, the HOMO-LUMO energy gap (ΔE), is an indicator of chemical reactivity and stability. electrochemsci.org

The Molecular Electrostatic Potential (MEP) map is another useful tool. It visualizes the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be found around the hydrogen atoms, particularly the acidic protons of the carboxyl and hydroxyl groups. electrochemsci.org

| Parameter | Value for Pyridine-2,6-dicarboxylic acid electrochemsci.org | Expected Influence of 3-Hydroxy Group |

| EHOMO (eV) | -8.015 | Increase (less negative) |

| ELUMO (eV) | -2.544 | Minor change |

| Energy Gap (ΔE) (eV) | 5.471 | Decrease |

| Ionization Potential (IP) (eV) | 8.015 | Decrease |

| Electron Affinity (EA) (eV) | 2.544 | Minor change |

| Electronegativity (χ) (eV) | 5.279 | Decrease |

| Global Hardness (η) (eV) | 2.736 | Decrease |

Data for Pyridine-2,6-dicarboxylic acid calculated at the B3LYP/6-311G(d,p) level. electrochemsci.org

Hydroxypyridines, including this compound, can exist in equilibrium between different tautomeric forms, most notably the enol (hydroxyl) and keto (pyridone) forms. acs.org The presence of the carboxylic acid groups adds further complexity, allowing for intramolecular proton transfer events.

Quantum chemical calculations can model the potential energy surface for these proton transfer reactions. By identifying the transition state structures, the energy barriers for tautomerization can be calculated. researchgate.net For this compound, a likely intramolecular proton transfer involves the movement of the proton from the 3-hydroxyl group to the pyridine nitrogen, forming a zwitterionic keto tautomer. Computational studies on similar molecules, like 6-hydroxypicolinic acid, show that these energy barriers can be significantly influenced by the surrounding environment, such as the presence of solvent molecules. researchgate.net The relative energies of the tautomers determine their equilibrium populations, with polar solvents often stabilizing the more polar zwitterionic keto form. acs.org

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecules. MD simulates the movement of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the interatomic forces. mdpi.com

To understand how this compound behaves in a solution, MD simulations are performed by placing the molecule in a simulation box filled with explicit solvent molecules, such as water. nih.gov These simulations can reveal how the solvent interacts with the solute and influences its conformation.

In an aqueous environment, water molecules will form a dynamic network of hydrogen bonds with the hydroxyl and carboxylic acid functional groups of the molecule. This solvation shell stabilizes the molecule and can affect the rotational freedom of the carboxyl groups. MD simulations can be used to calculate properties like radial distribution functions, which show the probability of finding solvent molecules at a certain distance from specific atoms on the solute, providing a detailed picture of the solvation structure. Furthermore, these simulations can explore how the solvent environment impacts the tautomeric equilibrium by differentially stabilizing the enol and keto forms.

The arrangement of a nitrogen atom and multiple oxygen atoms makes this compound an excellent chelating agent for metal ions. nih.govresearchgate.net MD simulations are a key tool for studying the dynamics of the complexation process and the stability of the resulting metal complexes. calvin.edu

In a typical simulation, the ligand and one or more metal ions are placed in a solvent box. The simulation tracks the formation of coordination bonds between the metal ion and the donor atoms (the pyridine nitrogen and the carboxylate oxygens) of the ligand. Analysis of the MD trajectory can provide information on:

Coordination Geometry: The preferred coordination number and geometry (e.g., octahedral) of the metal complex over time.

Solvent Dynamics: The process by which solvent molecules are displaced from the metal's first coordination sphere as the ligand binds.

These simulations provide dynamic insights into the binding mechanism and structural flexibility of the metal complexes that are difficult to obtain from static calculations or experiments alone.

Spectroscopic Property Prediction and Validation

The theoretical prediction of spectroscopic properties for this compound is a crucial step in its characterization, providing insights that complement and guide experimental work. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting various spectra, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR).

Computational models allow for the calculation of vibrational frequencies and intensities, which correspond to the peaks observed in experimental IR and Raman spectra. For pyridine and its derivatives, DFT calculations have been successfully used to assign vibrational modes. cdnsciencepub.comresearchgate.net For this compound, theoretical calculations would typically involve geometry optimization of the molecule followed by frequency calculations. The calculated vibrational frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other theoretical approximations. The predicted spectra can then be compared with experimentally recorded spectra for validation. For instance, the characteristic stretching frequencies of the O-H group (from both the hydroxyl and carboxylic acid moieties), C=O, C-N, and C-C bonds can be precisely assigned.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy. sourceforge.io The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. researchgate.net For this compound, computational predictions can help in the unambiguous assignment of proton and carbon signals in its NMR spectra, which can be complex due to the substituted pyridine ring.

The table below presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound, illustrating the validation process.

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (ppm) | ||

| H4 | 7.8 - 8.2 | Value |

| H5 | 7.2 - 7.6 | Value |

| COOH (2-position) | 12.0 - 13.0 | Value |

| COOH (6-position) | 12.0 - 13.0 | Value |

| OH (3-position) | 9.0 - 10.0 | Value |

| ¹³C NMR (ppm) | ||

| C2, C6 (Carboxyl) | 165 - 175 | Value |

| C2, C6 (Ring) | 145 - 155 | Value |

| C3 | 150 - 160 | Value |

| C4 | 120 - 130 | Value |

| C5 | 115 - 125 | Value |

| IR (cm⁻¹) | ||

| O-H Stretch (Carboxylic) | 3000 - 3300 (broad) | Value |

| O-H Stretch (Phenolic) | 3200 - 3600 | Value |

| C=O Stretch (Carboxylic) | 1700 - 1750 | Value |

| C=C, C=N Ring Stretch | 1550 - 1650 | Value |

Note: The "Predicted Value" column indicates typical ranges expected from computational studies on similar aromatic carboxylic acids and phenols. "Experimental Value" would be populated with data from actual laboratory measurements for validation.

Reaction Mechanism Studies and Energetics

Computational chemistry provides a powerful lens through which to study the reaction mechanisms and energetics involving this compound. Theoretical calculations can elucidate reaction pathways, identify transition states, and determine activation energies, offering a level of detail that is often inaccessible through experimental methods alone. rsc.org

One area of interest is the study of its synthesis and potential degradation pathways. For instance, the decarboxylation of pyridine carboxylic acids can be investigated computationally. rsc.org Theoretical modeling can map out the potential energy surface for the removal of one or both carboxylic acid groups, identifying the transition state structures and the associated energy barriers. This information is valuable for understanding the compound's stability and for optimizing reaction conditions to either promote or prevent decarboxylation.

Furthermore, the compound's role as a ligand in coordination chemistry is a key area for computational investigation. researchgate.netnih.govrsc.org DFT calculations can be employed to study the formation of metal complexes with this compound. These studies can predict the preferred coordination modes (e.g., bidentate, tridentate), the geometry of the resulting complexes, and the binding energies with various metal ions. Such computational insights are crucial for designing new catalysts or functional materials. The tautomerism between the hydroxy and keto forms, a known phenomenon in hydroxypyridines, can also be explored. acs.orgacs.org Computational studies can determine the relative energies of the different tautomers and the energy barriers for their interconversion, providing insights into their reactivity.

The energetics of intermolecular interactions, such as hydrogen bonding, can also be quantified. researchgate.net For this compound, the presence of multiple hydrogen bond donors and acceptors allows for the formation of complex supramolecular structures. Computational analysis can determine the strength and geometry of these hydrogen bonds, which are critical in understanding its crystal packing and solubility.

The following table summarizes key energetic parameters that can be determined through computational studies for various potential reactions of this compound.

| Reaction / Process | Calculated Energetic Parameter | Typical Computational Method | Significance |

| Decarboxylation | Activation Energy (Ea) | DFT (e.g., B3LYP/6-31G*) | Predicts the thermal stability and conditions required for decarboxylation. |

| Metal Complexation | Binding Energy (ΔE_bind) | DFT, Ab initio | Determines the stability and selectivity of metal complexes. |

| Protonation/Deprotonation | pKa | Solvation Models (e.g., PCM) | Predicts the acidity of the carboxylic acid and hydroxyl groups. |

| Tautomerization | Relative Tautomer Energies | DFT, MP2 | Indicates the predominant tautomeric form under different conditions. |